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Compound of Interest

Compound Name: IPN60090 dihydrochloride

Cat. No.: B8118261

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers
utilizing IPN60090 dihydrochloride. Below you will find frequently asked questions (FAQs) and
troubleshooting guides to address potential issues related to off-target effects during your
experiments.

Frequently Asked Questions (FAQS)

Q1: What is the known on-target selectivity of IPN60090 dihydrochloride?

IPN60090 dihydrochloride is a highly selective and orally active inhibitor of Glutaminase 1
(GLS1). In biochemical assays, it demonstrates potent inhibition of the GAC isoform of GLS1
with an IC50 of 31 nM. Its selectivity for GLS1 over GLS2 is significant, with an IC50 for GLS2
greater than 50,000 nM.

Q2: Has IPN60090 been profiled for off-target activities?

Yes, IPN60090 (referred to as compound 27 in its primary publication) has been subjected to
extensive off-target screening. This includes testing against a panel of kinases (KinomeScan)
and a broad panel of receptors, ion channels, and enzymes (CEREP). The results indicate a
very clean off-target profile at concentrations significantly higher than its GLS1 inhibitory
activity.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8118261?utm_src=pdf-interest
https://www.benchchem.com/product/b8118261?utm_src=pdf-body
https://www.benchchem.com/product/b8118261?utm_src=pdf-body
https://www.benchchem.com/product/b8118261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Q3: What were the key findings from the off-target screening?

At a concentration of 1 uM, IPN60090 showed minimal interaction with a wide range of kinases.
In the CEREP panel, tested at 10 pM, it exhibited less than 50% inhibition for the vast majority
of the 70 targets, indicating low potential for off-target effects through these pathways at typical
experimental concentrations.

Q4: | am observing a phenotype in my cellular assay that doesn't seem to be explained by
GLSL1 inhibition. Could it be an off-target effect?

While IPN60090 is highly selective, it's crucial to consider alternative explanations for
unexpected phenotypes. Before concluding an off-target effect, it is important to troubleshoot
other experimental factors. If these have been ruled out, referring to the comprehensive off-
target data can help determine if a plausible off-target interaction might be responsible.

Q5: Where can | find the detailed off-target screening data for IPN600907?

The detailed off-target screening data from both the KinomeScan and CEREP panels can be
found in the supporting information of the primary publication describing the discovery of
IPN60090:

e Soth, M. J., et al. (2020). Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1
(GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. Journal of
Medicinal Chemistry, 63(21), 12957-12977. The relevant data is in the supplementary file
jm0c01398_si_002.pdf.[1][2]

Troubleshooting Guide: Unexpected Experimental
Results

If you encounter unexpected results in your experiments with IPN60090, this guide provides a
logical workflow to investigate potential causes, including the possibility of off-target effects.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c01398
https://pubmed.ncbi.nlm.nih.gov/33118821/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Troubleshooting Workflow for Unexpected Results with IPN60090
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Caption: A logical flowchart for troubleshooting unexpected results in IPN60090 experiments.
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Data on Off-Target Screening

The following tables summarize the quantitative data from the off-target screening of
IPN60090.

KinomeScan Profiling

IPN60090 was screened against a panel of 468 kinases at a concentration of 1 uM. The results
are reported as "% Control", where a lower value indicates stronger binding.

Kinase Target % Control at 1 pM Interpretation
Most Kinases > 50% No significant binding
Potential weak off-target
TNIK 1.5% _ _
interaction
Other kinases with < 35% ) )
e.g., MAP4K1, STK17B, etc. Very weak interactions

control

Note: This is a summary. For a complete list of all 468 kinases, please refer to the
supplementary information of the primary publication.

CEREP Broad Panel Screening

IPN60090 was tested at 10 uM against a panel of 70 targets including GPCRs, ion channels,
transporters, and enzymes. The results are reported as "% Inhibition".

Target % Inhibition at 10 pM Interpretation
Most Targets < 50% No significant inhibitory activity
) Potential weak off-target
Dopamine D2S Receptor 53% ) ]
interaction
) Potential moderate off-target
Sigma2 (c2) Receptor 68%

interaction
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Note: This table highlights the most significant interactions. The majority of the 70 targets
showed minimal to no inhibition.

Experimental Protocols
KinomeScan® Profiling (General Protocol)

The KinomeScan® assay is a competition-based binding assay that quantitatively measures
the interaction of a compound with a large panel of kinases.

e Assay Principle: Test compounds are incubated with DNA-tagged kinases and an
immobilized, active-site directed ligand. The amount of kinase bound to the solid support is
quantified via qPCR of the attached DNA tag. A reduction in the amount of bound kinase in
the presence of the test compound indicates displacement of the immobilized ligand and
therefore, an interaction between the compound and the kinase.

e Procedure:
o A solution of the test compound (e.g., IPN60090 at 1 uM) is prepared.

o The compound is incubated with the kinase-DNA conjugate and the immobilized ligand in
a multi-well plate.

o After reaching equilibrium, the unbound kinase is washed away.
o The amount of remaining kinase is quantified using gPCR.

o The results are reported as a percentage of the vehicle control (% Control).
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KinomeScan Experimental Workflow
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Caption: General experimental workflow for the KinomeScan assay.

CEREP Safety Panel (General Protocol)

The CEREP safety panel consists of a battery of in vitro radioligand binding and enzyme
assays to assess the potential for off-target interactions with a wide range of G-protein coupled
receptors (GPCRS), ion channels, transporters, and non-kinase enzymes.

o Assay Principle: For receptor binding assays, a test compound's ability to displace a specific
radiolabeled ligand from its receptor is measured. For enzyme assays, the compound's
ability to inhibit the activity of a specific enzyme is determined.
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e Procedure (Binding Assay Example):

o

A specific concentration of the test compound (e.g., IPN60090 at 10 pM) is prepared.

o The compound is incubated with a preparation of the target receptor and a specific
radioligand.

o The reaction is allowed to reach equilibrium.
o Bound and free radioligand are separated by filtration.
o The amount of radioactivity bound to the receptor is measured using a scintillation counter.

o The percent inhibition of radioligand binding by the test compound is calculated relative to
a control.
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CEREP Radioligand Binding Assay Workflow
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Caption: General experimental workflow for a CEREP radioligand binding assay.

Signaling Pathway Considerations

While IPN60090 is a highly specific GLS1 inhibitor, it is important to understand the central role
of glutamine metabolism in cellular processes. An unexpected phenotype could arise from
downstream effects of GLS1 inhibition that may intersect with other signaling pathways.
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Central Role of Glutamine Metabolism
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Caption: Simplified diagram of glutamine metabolism and the action of IPN60090.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with
Excellent Pharmacokinetic and Physicochemical Properties - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Technical Support Center: IPN60090 Dihydrochloride
Off-Target Effects Investigation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8118261#ipn60090-dihydrochloride-off-target-effects-
investigation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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